molecular formula C24H23NO B1158117 JWH 018 N-(1-ethylpropyl) isomer

JWH 018 N-(1-ethylpropyl) isomer

Cat. No. B1158117
M. Wt: 341.5
InChI Key: OEESYRPHKQOKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JWH 018 is a potent synthetic cannabinoid (CB) which has frequently been found in herbal blends. JWH 018 N-(1-ethylpropyl) isomer is an isomer of JWH 018, differing by having an ethylpropyl group in place of the crucial pentyl chain. The biological and toxicological properties of this compound have not been characterized. This product is intended for research and forensic applications.

Scientific Research Applications

Differentiation and Analytical Techniques

  • Differentiation of Methylated Indole Ring Regioisomers : A study on the regioisomeric methylated indole ring analogues of JWH-018, including JWH-007 and its four regioisomeric analogues, provided insights into their differentiation using GC-MS and GC-IR studies. This research helps in distinguishing between these compounds based on their unique mass spectra and infrared spectra characteristics (Belal et al., 2018).

  • Mass Spectrometric Hydroxyl-Position Determination : A method was developed to differentiate the positional isomers of JWH-018's hydroxyindole metabolites using GC-MS/MS. This technique is crucial for identifying the specific hydroxyl positions on the indole ring, enhancing the understanding of JWH-018's metabolites (Kusano et al., 2016).

  • Use of UHPLC with TOF Detection : Ultra high-performance liquid chromatography (UHPLC) coupled with time-of-flight (TOF) mass spectrometry has been demonstrated as an effective method for analyzing synthetic cannabinoids, including JWH-018. This approach facilitates the separation and identification of various solutes, including controlled substances and non-controlled positional isomers of JWH-018 (Marginean et al., 2015).

  • Liquid Chromatography–Mass Spectrometry Studies : A study elucidated conditions for differentiating halogen positional isomers of synthetic cannabinoids, including FUB-JWH-018 and its isomers. The techniques used were helpful in discriminating these isomers based on the abundance of certain ions in their mass spectra (Chikumoto et al., 2018).

Forensic and Toxicological Analysis

  • Gas Chromatography—Fourier Transform Infrared Spectroscopy : This technique provides a reliable method for identifying synthetic cannabinoids like JWH-018. It's especially useful for discriminating between isobars and isomers, showcasing its utility in forensic analysis (Salerno et al., 2020).

  • Regioisomeric Differentiation by GC-EI-MS/MS : A study focused on differentiating halogen positional isomers of aromatic compounds, including synthetic cannabinoids like FUB-JWH-018, using gas chromatography–electron ionization–tandem mass spectrometry. This research is significant in forensic toxicology for identifying illegal drugs and their isomers (Kohyama et al., 2017).

Structural Analysis and Identification

  • Mass Spectral Studies on JWH-018 and its Analogues : Research comparing the electron ionization mass spectrometric fragmentation of JWH-018 and its inverse isomer, along with deuterium-labeled analogues, provided insights into the structural differentiation of these compounds (Thaxton et al., 2015).

  • Solid Deposition Gas-Chromatography Infra-Red Detection Spectroscopy : This technique has proven effective in identifying specific isomers of JWH-018, addressing challenges posed by the increasing number of new psychoactive substances and the need for precise identification (Lee et al., 2019).

properties

Product Name

JWH 018 N-(1-ethylpropyl) isomer

Molecular Formula

C24H23NO

Molecular Weight

341.5

IUPAC Name

naphthalen-1-yl-(1-pentan-3-ylindol-3-yl)methanone

InChI

InChI=1S/C24H23NO/c1-3-18(4-2)25-16-22(20-13-7-8-15-23(20)25)24(26)21-14-9-11-17-10-5-6-12-19(17)21/h5-16,18H,3-4H2,1-2H3

InChI Key

OEESYRPHKQOKLA-UHFFFAOYSA-N

SMILES

CCC(CC)N1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43

synonyms

naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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